

# 4-Chloro-N-methylpyrimidin-2-amine molecular structure

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## Compound of Interest

Compound Name: 4-Chloro-N-methylpyrimidin-2-amine

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An In-Depth Technical Guide to **4-Chloro-N-methylpyrimidin-2-amine**: A Cornerstone Scaffold for Kinase Inhibitor Discovery

## Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as privileged structures due to their versatile reactivity and inherent ability to interact with key biological targets. **4-Chloro-N-methylpyrimidin-2-amine** is one such cornerstone. This seemingly simple heterocyclic compound is a highly valuable building block, particularly in the synthesis of targeted therapies for oncology and immunology. Its pyrimidine core is a bioisostere of purine, allowing it to function as a hinge-binding motif in numerous protein kinase inhibitors.<sup>[1]</sup> The strategic placement of a reactive chlorine atom at the 4-position and a methylamino group at the 2-position provides a precise blueprint for constructing complex molecules with high affinity and selectivity.

This guide offers a comprehensive technical overview of **4-Chloro-N-methylpyrimidin-2-amine**, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, and explore its critical role in the development of next-generation therapeutics.

## Molecular Structure and Physicochemical Properties

The utility of **4-Chloro-N-methylpyrimidin-2-amine** in drug design is a direct consequence of its distinct structural and electronic features.

Chemical Identifiers:

- IUPAC Name: **4-chloro-N-methylpyrimidin-2-amine**[\[2\]](#)
- CAS Number: 22404-46-2[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>5</sub>H<sub>6</sub>ClN<sub>3</sub>[\[2\]](#)
- Molecular Weight: 143.57 g/mol [\[2\]](#)
- Canonical SMILES: CNC1=NC=CC(=N1)Cl[\[2\]](#)

The molecule consists of a central pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are:

- N-methylamino Group at C2: This group is a crucial hydrogen bond donor and acceptor. In the context of kinase inhibition, the secondary amine proton and the adjacent ring nitrogen (N1) often form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.
- Chloro Group at C4: The chlorine atom serves as an efficient leaving group for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of the solvent-front region of the ATP-binding site to enhance potency and selectivity.

## Physicochemical Data Summary

A molecule's drug-like properties are dictated by its physicochemical characteristics. The following table summarizes the computed properties for **4-Chloro-N-methylpyrimidin-2-amine**.

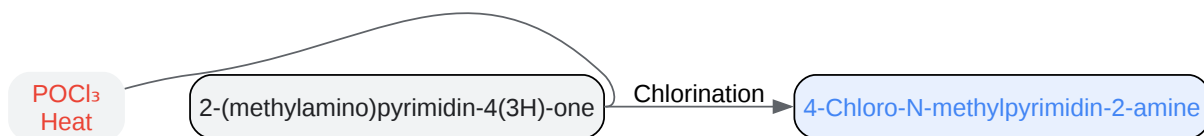
Property	Value	Source
Molecular Weight	143.57 g/mol	PubChem[2]
XLogP3	1.5	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	143.0250249 Da	PubChem[2]
Topological Polar Surface Area	37.8 Å <sup>2</sup>	PubChem[2]

## Synthesis and Reactivity

The synthesis of **4-Chloro-N-methylpyrimidin-2-amine** is typically achieved from readily available starting materials. A common approach involves the chlorination of a corresponding pyrimidinone precursor.

### Illustrative Synthetic Pathway

A plausible and efficient synthesis starts from 2-(methylamino)pyrimidin-4(3H)-one. This precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>) to replace the hydroxyl group of the pyrimidinone tautomer with a chlorine atom.

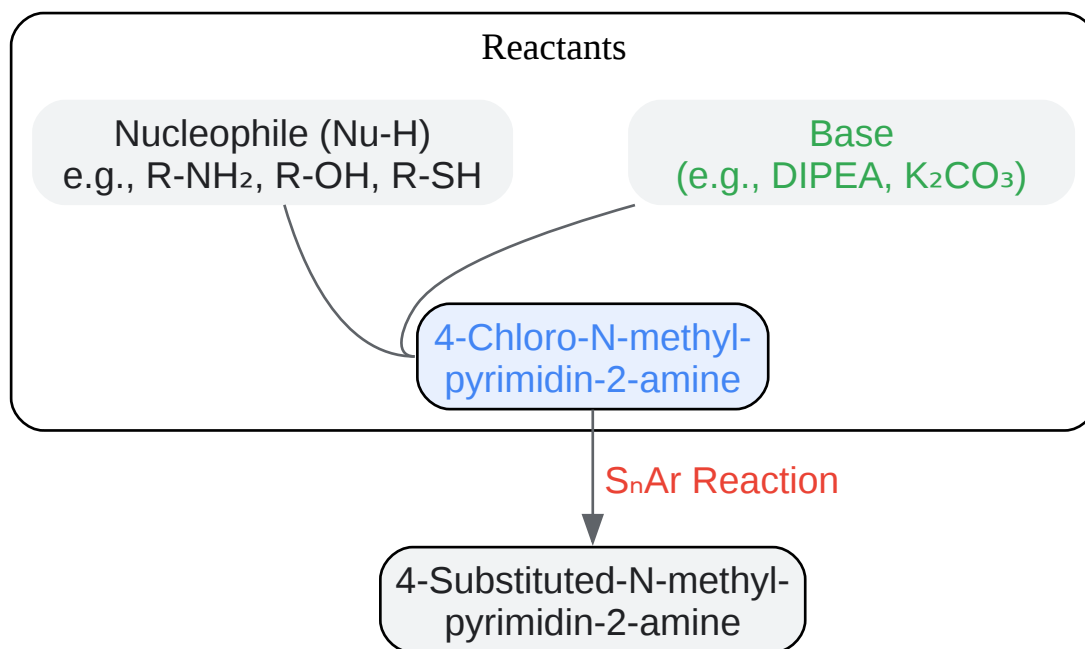


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Caption: General synthetic scheme for **4-Chloro-N-methylpyrimidin-2-amine**.

## Core Reactivity: Nucleophilic Aromatic Substitution

The primary utility of this scaffold lies in the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position towards nucleophilic attack, allowing the chlorine to be displaced by a variety of nucleophiles. This reaction is fundamental to its application as a molecular building block.



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Caption: Nucleophilic aromatic substitution (S<sub>n</sub>Ar) at the C4 position.

This reactivity enables the coupling of anilines, phenols, thiols, and other nucleophiles, which is a key step in building the final drug molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can also be employed at this position to form carbon-carbon or carbon-nitrogen bonds, respectively.[4]

## Spectroscopic Characterization

Structural elucidation of **4-Chloro-N-methylpyrimidin-2-amine** and its derivatives relies on standard spectroscopic techniques.

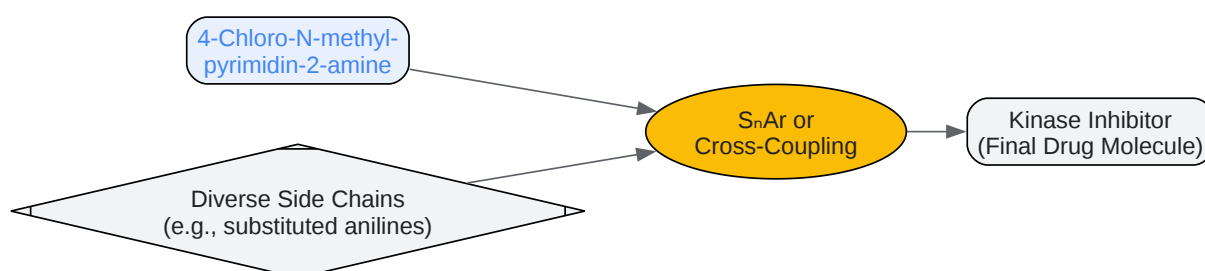
- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet or doublet depending on coupling to the N-H, around δ 2.8-3.0 ppm), the N-H

proton (a broad singlet or quartet,  $\delta$  ~5.0-7.0 ppm), and the two aromatic protons on the pyrimidine ring (two doublets, typically between  $\delta$  6.5-8.5 ppm).

- $^{13}\text{C}$  NMR: The carbon NMR would display five signals: one for the methyl carbon (around  $\delta$  25-30 ppm) and four for the pyrimidine ring carbons, with the carbon atoms attached to heteroatoms (C2, C4) appearing at lower field ( $\delta$  ~150-170 ppm). Based on data for the analogous 2-amino-4-chloro-6-methoxypyrimidine, the ring carbons can be expected in the  $\delta$  110-170 ppm range.[5]
- Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak ( $\text{M}^+$ ) at  $m/z$  143. The isotopic pattern of chlorine ( $^{35}\text{Cl}$ : $^{37}\text{Cl}$  ratio of approximately 3:1) will result in a corresponding  $\text{M}+2$  peak at  $m/z$  145 with about one-third the intensity of the  $\text{M}^+$  peak, confirming the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around  $3200\text{-}3400\text{ cm}^{-1}$ ), C-H stretching (aromatic and aliphatic,  $\sim 2900\text{-}3100\text{ cm}^{-1}$ ), C=N and C=C stretching in the aromatic ring ( $\sim 1500\text{-}1650\text{ cm}^{-1}$ ), and C-Cl stretching ( $\sim 600\text{-}800\text{ cm}^{-1}$ ).

## Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a dominant motif in kinase inhibitor design. **4-Chloro-N-methylpyrimidin-2-amine** provides an ideal starting point for synthesizing libraries of potential inhibitors. The N-methylamino group at C2 serves as the hinge-binding element, while the reactive chlorine at C4 allows for the introduction of various functionalities to target the rest of the ATP pocket.



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Caption: Role as a scaffold in kinase inhibitor synthesis.

Many approved drugs and clinical candidates for treating cancers are built upon this or a very similar 2-aminopyrimidine core. These compounds often function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby inhibiting their function and halting cancer cell proliferation.[6]

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for derivatizing the scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a new aryl group at the C4 position.

Objective: To synthesize 4-Aryl-N-methylpyrimidin-2-amine from **4-Chloro-N-methylpyrimidin-2-amine** and an arylboronic acid.

Materials:

- **4-Chloro-N-methylpyrimidin-2-amine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.05 eq)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Chloro-N-methylpyrimidin-2-amine**, the arylboronic acid, and sodium carbonate.
- Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
- Add Pd(dppf)Cl<sub>2</sub> catalyst to the flask under a positive pressure of inert gas.
- Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.
- Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.

#### Purification:

- The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Aryl-N-methylpyrimidin-2-amine product.

## Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.

- Hazard Classification: This compound is classified as a skin, eye, and respiratory tract irritant.<sup>[7]</sup>

- Handling: Always handle **4-Chloro-N-methylpyrimidin-2-amine** in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10][11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

## Conclusion

**4-Chloro-N-methylpyrimidin-2-amine** transcends its simple structure to serve as a powerful and enabling tool in drug discovery. Its molecular architecture is finely tuned for both potent biological interactions and versatile chemical modification. The combination of a hinge-binding N-methylamino group and a reactive C4-chloro handle provides a reliable and efficient platform for the synthesis of targeted kinase inhibitors. As the demand for more selective and effective therapeutics continues to grow, the strategic application of foundational scaffolds like **4-Chloro-N-methylpyrimidin-2-amine** will remain a critical element in the design of future medicines.

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## References

1. Recent Advances in Pyrimidine-Based Drugs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. 4-Chloro-N-methylpyrimidin-2-amine | C<sub>5</sub>H<sub>6</sub>ClN<sub>3</sub> | CID 12397680 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
3. [alchempharmtech.com](https://alchempharmtech.com) [[alchempharmtech.com](https://alchempharmtech.com)]
4. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
5. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC



[pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-methylpyrimidin-4-amine | C<sub>5</sub>H<sub>6</sub>ClN<sub>3</sub> | CID 13758004 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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[https://www.benchchem.com/product/b1590387#4-chloro-n-methylpyrimidin-2-amine-molecular-structure]

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